molecular formula C17H12O5 B560513 Aspulvinone E CAS No. 49637-60-7

Aspulvinone E

Cat. No. B560513
CAS RN: 49637-60-7
M. Wt: 296.278
InChI Key: BNNVVTQUWNGKPH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural luciferase inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Anti-Influenza Activity

Aspulvinone E, isolated from Aspergillus terreus, has been shown to exhibit significant anti-influenza A H1N1 virus activities. Its inhibitory activity against H1N1 viral neuraminidase is notable, highlighting its potential as a therapeutic agent in viral infections (Gao et al., 2013).

α-Glucosidase Inhibition and Antioxidant Activity

Research indicates that aspulvinone E possesses high α-glucosidase inhibitory activity, suggesting its potential in managing diabetes. Additionally, it exhibits moderate antioxidant properties, which could be relevant in various oxidative stress-related conditions (Dewi et al., 2015).

Biosynthesis and Enzymatic Studies

Studies have explored the biosynthesis of aspulvinone E, showing that it is derived from L-phenylalanine or L-tyrosine and involves the transfer of prenyl units. This provides insights into its chemical structure and potential modifications for therapeutic use (Seto, 1979).

SARS-CoV-2 Mpro Inhibition and Anti-inflammatory Activities

Recent studies have discovered that aspulvinone analogues exhibit inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus causing COVID-19. This suggests a potential role in managing coronavirus infections. Additionally, these compounds have shown anti-inflammatory effects, which could be beneficial in reducing inflammation associated with viral infections (Liang et al., 2022).

Anti-Hyperglycemic Properties

Aspulvinone E has been identified as a potent α-glucosidase inhibitor, suggesting its usefulness in controlling postprandial hyperglycemia. This indicates its potential application in diabetes management (Wu et al., 2021).

Synthesis and Structural Analysis

Synthetic methods have been developed for aspulvinones, including aspulvinone E, providing avenues for further pharmaceutical research and development of these compounds (Yu et al., 2023).

properties

CAS RN

49637-60-7

Product Name

Aspulvinone E

Molecular Formula

C17H12O5

Molecular Weight

296.278

IUPAC Name

(5Z)-4-hydroxy-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H12O5/c18-12-5-1-10(2-6-12)9-14-16(20)15(17(21)22-14)11-3-7-13(19)8-4-11/h1-9,18-20H/b14-9-

InChI Key

BNNVVTQUWNGKPH-ZROIWOOFSA-N

SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=CC=C(C=C3)O)O)O

synonyms

(Z)-4-Hydroxy-5-(4-hydroxy-benzylidene)-3-(4-hydroxy-phenyl)-5H-furan-2-one;                                4,4/'-diydroxypulvinone;  (5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-4-oxofuran-                               2-olate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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